Philanthotoxin 343

Neuronal nAChR pharmacology Ganglionic receptor targeting Subtype-selective inhibition

Discerning receptor subtype contributions is hindered by the lack of highly selective pharmacological tools. Philanthotoxin 343 (PhTX-343) solves this by providing voltage-dependent, open-channel block with well-characterized subunit selectivity. - ~10-fold selectivity for α3β4 over α4β2 nicotinic receptors, enabling dissection of ganglionic vs. brain subtypes at low nM concentrations. - ~96-fold lower potency at GluR1+2 heteromers vs. homomeric GluR1, allowing selective silencing of Ca²⁺-permeable, GluR2-lacking AMPA/kainate receptors. - Benchmark IC50 of 0.80 µM at insect nAChRs, serving as a reference for insecticide discovery SAR programs. Supplied as tris(trifluoroacetate) salt, ≥98% purity, with rigorous analytical characterization. Standard research quantities available; custom synthesis options for bulk orders.

Molecular Formula C23H41N5O3
Molecular Weight 435.6 g/mol
CAS No. 115976-93-7
Cat. No. B039273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhilanthotoxin 343
CAS115976-93-7
Synonymsphilanthotoxin 343
philanthotoxin-343
PHTX 343
PHTX-343
Molecular FormulaC23H41N5O3
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN
InChIInChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1
InChIKeyDTWANULJDRVTFI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Philanthotoxin 343: Chemical Identity & Pharmacological Profile


Philanthotoxin 343 (PhTX-343, CAS 115976-93-7), a synthetic analogue of the wasp venom toxin philanthotoxin-433 (PhTX-433), is a polyamine amide characterized by a tyrosyl-butanoyl-spermine structure [1]. It functions as a non-competitive, voltage-dependent open-channel blocker of nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) [2][3]. Its primary utility lies in the pharmacological dissection of excitatory neurotransmission in both insect and mammalian models.

Philanthotoxin 343: Receptor Subtype Selectivity & Procurement Rationale


The receptor pharmacology of philanthotoxins is exquisitely sensitive to structural modifications in the polyamine and amino acid moieties. Simple substitution of PhTX-343 with closely related analogues like PhTX-12 or PhTX-83 results in profound potency and selectivity shifts across nAChR, NMDA, and AMPA receptor subtypes [1][2]. For instance, PhTX-12 is ~6- to 18-fold more potent than PhTX-343 at certain nAChRs but >650-fold less potent at AMPA receptors [2][3]. This non-linear structure-activity relationship necessitates the precise compound selection for a given experimental endpoint; generic substitution without validating the specific receptor subtype and assay conditions will invalidate pharmacological findings.

Philanthotoxin 343: Head-to-Head Selectivity Evidence


Selectivity for α3β4 over α4β2 nAChRs in a Neuronal Model

PhTX-343 demonstrates a clear selectivity profile against heterologously expressed human α3β4 and α4β2 nAChRs. The IC50 for inhibiting α3β4 receptors is 7.7 nM, which is approximately 10-fold lower (more potent) than the IC50 of 80 nM for α4β2 receptors [1]. This differential potency establishes PhTX-343 as a valuable tool for discriminating between these two major neuronal nAChR subtypes.

Neuronal nAChR pharmacology Ganglionic receptor targeting Subtype-selective inhibition

Potent NMDA Receptor Inhibition Among Core Analogues

In a direct comparative study of PhTX-343 and several of its analogues with modified polyamine moieties, PhTX-343 was identified as the most potent inhibitor of N-methyl-D-aspartate receptors (NMDARs). Its IC50 of 2.01 μM at -80 mV was superior to all tested analogues, including PhTX-12 and PhTX-83 [1]. This finding highlights that while other analogues may excel at other receptor subtypes (e.g., PhTX-83 at AMPAR), PhTX-343 remains the benchmark for NMDAR inhibition within this chemical series.

NMDA receptor pharmacology Excitotoxicity research Ionotropic glutamate receptor inhibition

Subunit-Dependent Potency at Homomeric vs. Heteromeric GluR1 Receptors

PhTX-343 exhibits a stark dependence on kainate receptor subunit composition. Its potency at inhibiting the homomeric GluR1 receptor is moderate (IC50 = 2.8 μM). However, when the GluR1 subunit is co-expressed with the GluR2 subunit, which is known to confer calcium impermeability, the sensitivity to PhTX-343 is drastically reduced by approximately 96-fold (IC50 = 270 μM) [1]. This near-total loss of potency at heteromeric GluR1+2 receptors is a critical distinguishing feature.

Kainate receptor pharmacology Glutamate receptor subunit composition Calcium permeability studies

NMDA Receptor Inhibition Compared with Argiotoxin-636

When compared to the structurally distinct spider toxin Argiotoxin-636 (ArgTX-636) in a neuroprotection assay, PhTX-343 displayed significantly weaker potency at NMDA receptors. Specifically, ArgTX-636 was reported to be 20-30 times more potent than PhTX-343 as an antagonist of NMDA-stimulated increases in intracellular calcium [1]. This cross-toxin comparison underscores that while PhTX-343 is a versatile tool, it is not the most potent NMDA antagonist available; other polyamine toxins like ArgTX-636 may be preferred for applications where maximal NMDA receptor block is paramount.

Comparative toxin pharmacology NMDA receptor antagonist Polyamine amide toxins

Reversible Antagonism vs. Slow Recovery of Argiotoxin-636

A critical practical distinction between PhTX-343 and other polyamine amide toxins is the reversibility of their antagonism. In cerebellar granule cell cultures, antagonism of NMDA-stimulated calcium increases by PhTX-343 was found to be fully reversible upon washout. In stark contrast, recovery from antagonism by Argiotoxin-636 (ArgTX-636) was slow and only partial during the same experimental timeframe [1]. This difference in washout kinetics can profoundly impact experimental design and interpretation.

Receptor blockade reversibility Experimental time-course Neuroprotection assays

Suppression of Hippocampal LTP Induction Without Affecting Basal Transmission

In rat hippocampal slice preparations, extracellular application of PhTX-343 at a micromolar concentration was ineffective at antagonizing basal AMPA/kainate receptor-mediated field excitatory postsynaptic potentials (fEPSPs). However, the presence of PhTX-343 during high-frequency tetanization completely suppressed the induction of long-term potentiation (LTP) [1]. This suggests a selective interference with plasticity-inducing mechanisms, likely through NMDA receptor blockade, without disrupting baseline synaptic transmission.

Synaptic plasticity Long-term potentiation (LTP) Hippocampal slice electrophysiology

Philanthotoxin 343: Neuroscience & Insecticide Research Applications


Neuronal nAChR Subtype Discrimination

Researchers studying the functional roles of α3β4 versus α4β2 nicotinic receptors in models of addiction, pain, or autonomic function can leverage the 10-fold selectivity of PhTX-343 for α3β4 over α4β2 [1]. By using PhTX-343 at low nanomolar concentrations (e.g., 10-50 nM), α3β4-mediated currents can be preferentially inhibited, allowing for the dissection of these closely related receptor populations in native tissue or heterologous expression systems. This application is supported by the clear, quantitative selectivity data obtained in Xenopus oocyte voltage-clamp studies [1].

Identification of Calcium-Permeable AMPA/Kainate Receptors

The extreme subunit-dependence of PhTX-343, where it is ~96-fold less potent at GluR1+2 heteromers than at homomeric GluR1 receptors [1], makes it an ideal pharmacological tool for identifying calcium-permeable, GluR2-lacking AMPA/kainate receptors in neuronal populations. Application of a low micromolar concentration of PhTX-343 can selectively silence these receptors, which are implicated in specific forms of synaptic plasticity and excitotoxicity, while leaving the more abundant GluR2-containing receptors largely unaffected. This approach is directly supported by data from cloned receptor expression studies [1].

NMDA Receptor-Dependent Synaptic Plasticity in Brain Slices

PhTX-343 is a valuable tool for probing the contribution of NMDA receptors to long-term potentiation (LTP) and other forms of synaptic plasticity. As demonstrated in rat hippocampal slices, a micromolar concentration of PhTX-343 does not affect baseline AMPA receptor-mediated transmission but potently blocks the induction of LTP [1]. This allows researchers to interfere with plasticity mechanisms in a temporally controlled manner without disrupting ongoing synaptic activity, a key advantage for understanding the discrete signaling cascades underlying learning and memory. This application is grounded in direct functional evidence from hippocampal slice electrophysiology [1].

Insecticide Lead Discovery and Insect nAChR Pharmacology

PhTX-343 serves as a critical reference compound for the development of novel insecticides targeting insect nicotinic acetylcholine receptors (nAChRs). Its well-characterized potency (IC50 = 0.80 μM at -75 mV) and use-dependent block at locust nAChRs [1] provide a quantitative benchmark against which the potency and efficacy of new synthetic analogues can be compared. Structure-activity relationship (SAR) studies, such as those identifying Cha-PhTX-12 as a picomolar-potency insecticidal lead [1], rely on PhTX-343 as the foundational parent compound to gauge improvements in potency and selectivity. This application is directly supported by whole-cell patch-clamp data from insect neurons [1].

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